molecular formula C20H20N2O4 B10993964 N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine

N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine

Cat. No.: B10993964
M. Wt: 352.4 g/mol
InChI Key: DTEZACCBVULMNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzyloxy group attached to the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which can influence neurotransmission and have potential antidepressant effects . The benzyloxy group may enhance the compound’s binding affinity and selectivity for specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the benzyloxy group and the glycine moiety, which can influence its chemical properties and biological activities. The benzyloxy group can enhance the compound’s lipophilicity and binding affinity for specific targets, while the glycine moiety can improve its solubility and bioavailability .

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

2-[3-(6-phenylmethoxyindol-1-yl)propanoylamino]acetic acid

InChI

InChI=1S/C20H20N2O4/c23-19(21-13-20(24)25)9-11-22-10-8-16-6-7-17(12-18(16)22)26-14-15-4-2-1-3-5-15/h1-8,10,12H,9,11,13-14H2,(H,21,23)(H,24,25)

InChI Key

DTEZACCBVULMNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CCC(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.